molecular formula C12H19NO2 B2532666 1-(2-Oxa-8-azaspiro[5.5]undecan-8-yl)prop-2-en-1-one CAS No. 2189108-52-7

1-(2-Oxa-8-azaspiro[5.5]undecan-8-yl)prop-2-en-1-one

Cat. No. B2532666
CAS RN: 2189108-52-7
M. Wt: 209.289
InChI Key: VLOHAXSTCRAYAW-UHFFFAOYSA-N
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Description

The compound “1-(2-Oxa-8-azaspiro[5.5]undecan-8-yl)prop-2-en-1-one” is a spiro compound, which is a type of compound where two rings share a single atom . In this case, the shared atom is part of both an oxane (a six-membered ring with one oxygen atom) and an azane (a six-membered ring with one nitrogen atom) .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the two rings in separate steps, followed by a reaction to join them together. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would consist of a spiro arrangement with one six-membered ring containing an oxygen atom (the 2-oxa part of the name), and another six-membered ring containing a nitrogen atom (the 8-aza part of the name). The “prop-2-en-1-one” part of the name suggests the presence of a propene (a three-carbon chain with a double bond) attached to a ketone (a carbon double-bonded to an oxygen) .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the specific conditions and reagents used. The presence of the ketone could make it susceptible to reactions such as nucleophilic addition. The double bond in the propene part of the molecule could undergo reactions such as addition, oxidation, or polymerization .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Some general predictions can be made based on the types of atoms and bonds present. For example, the presence of oxygen and nitrogen atoms could result in the formation of hydrogen bonds, affecting the compound’s solubility and boiling point .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure and potential harm .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and activities. It could potentially be of interest in fields such as medicinal chemistry or materials science, among others .

properties

IUPAC Name

1-(2-oxa-8-azaspiro[5.5]undecan-8-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-2-11(14)13-7-3-5-12(9-13)6-4-8-15-10-12/h2H,1,3-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLOHAXSTCRAYAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC2(C1)CCCOC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Oxa-8-azaspiro[5.5]undecan-8-yl)prop-2-en-1-one

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